
Allyl Phenyl Arsinic Acid: A Technical Overview
of a Data-Deficient Organoarsenic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl phenyl arsinic acid

Cat. No.: B15481911 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of allyl phenyl arsinic
acid (CAS No. 21905-27-1). A comprehensive search of scientific literature and chemical

databases reveals a significant scarcity of experimentally determined data for this specific

organoarsenic compound. While fundamental molecular details are established, crucial

experimental values for its physical properties, detailed spectroscopic analyses, and specific

biological activity remain largely undocumented.

This guide summarizes the available information, clearly distinguishing between predicted and

experimentally verified data. Where specific data for allyl phenyl arsinic acid is unavailable,

information on analogous compounds is provided for context, with the explicit clarification that

these are not direct properties of the target compound.

Molecular and Physical Properties
Allyl phenyl arsinic acid possesses a tetrahedral arsenic atom bonded to a phenyl group, an

allyl group, an oxygen atom (formally a double bond), and a hydroxyl group.[1] This structure

gives rise to the potential for stereoisomerism at the arsenic center, a characteristic of some

organoarsenic compounds due to the higher energy barrier for inversion compared to

analogous phosphorus compounds.[1] However, no experimental evidence of isolated

stereoisomers of allyl phenyl arsinic acid has been reported.

Table 1: Molecular and Predicted Physical Properties of Allyl Phenyl Arsinic Acid
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Property Value Source/Note

IUPAC Name
Phenyl(prop-2-en-1-yl)arsinic

acid
[1]

CAS Number 21905-27-1 [1]

Molecular Formula C₉H₁₁AsO₂ [1]

Molecular Weight 226.10 g/mol [1]

SMILES
C=CC--INVALID-LINK--

(c1ccccc1)O
[1]

Predicted Boiling Point 368.8 °C at 760 mmHg
Prediction from computational

models.

Predicted XlogP Not available
No experimentally confirmed

value found.

Melting Point Not available
No experimentally confirmed

value found.

pKa Not available

No experimentally confirmed

value found. For comparison,

the experimental pKa of the

related phenylarsonic acid is

approximately 3.47.

Solubility Not available

No experimentally confirmed

value found. Phenylarsonic

acid is reported to be soluble

in polar solvents like water.

Synthesis and Reactivity
Detailed, step-by-step experimental protocols for the synthesis of allyl phenyl arsinic acid are

not readily available in the scientific literature. However, plausible synthetic routes can be

proposed based on established organoarsenic chemistry.

Proposed Synthetic Pathways
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Two primary strategies for the synthesis of allyl phenyl arsinic acid can be envisaged:

Allylation of Phenylarsine Oxides: This would involve the reaction of a suitable phenylarsine

precursor with an allyl halide.

Oxidation of an Allyl Phenyl Arsine: This route would start with the synthesis of an allyl-

substituted phenylarsine, followed by oxidation to the arsinic acid.

Proposed Synthesis of Allyl Phenyl Arsinic Acid
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Caption: Proposed synthetic routes to allyl phenyl arsinic acid.

Reactivity
The chemical reactivity of allyl phenyl arsinic acid is expected to be dictated by the functional

groups present: the arsinic acid moiety, the phenyl ring, and the allyl group.
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Arsinic Acid Moiety: This group can undergo reactions typical of acids, such as salt formation

with bases. The arsenic center is in the +5 oxidation state and can be reduced.

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions,

with the arsinic acid group acting as a deactivating, meta-directing substituent.

Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition and can

participate in various transition-metal-catalyzed reactions.

Studies on the reaction of allyl and benzylarsonic acids with thiols have shown that these

compounds can react to form alkyldithioarsonites and other decomposition products, indicating

the reactivity of the arsenic center.[2]

Spectroscopic Data
Experimentally obtained spectra for allyl phenyl arsinic acid are not available in public

databases. The following table summarizes predicted spectroscopic features based on the

known ranges for similar functional groups.

Table 2: Predicted Spectroscopic Data for Allyl Phenyl Arsinic Acid
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Spectroscopy Predicted Features Note

¹H NMR

Signals for aromatic protons

(phenyl group), and signals for

the five protons of the allyl

group (vinylic and allylic).

The exact chemical shifts and

coupling constants are not

available. The allyl group

would likely show complex

splitting patterns.

¹³C NMR

Signals for the carbons of the

phenyl ring and the three

distinct carbons of the allyl

group.

Predicted ranges are ~128-135

ppm for the phenyl carbons

and ~117-134 ppm for the allyl

carbons.[1]

IR Spectroscopy

Characteristic bands for Ar-H

stretching, C=C stretching

(allyl and aromatic), As=O

stretching, and O-H stretching

(from the arsinic acid).

The As=O stretch is expected

to be a strong band in the

region of 800-950 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M+)

would be expected at m/z 226.

Fragmentation would likely

involve loss of the allyl group,

water, and potentially

rearrangement of the phenyl

group.

Predicted fragmentation

patterns for organoarsenic

compounds can be complex

and may involve changes in

the oxidation state of arsenic.

[1][3]

Biological Activity and Toxicology
There is no specific information available regarding the biological activity or toxicology of allyl
phenyl arsinic acid. However, the broader class of organoarsenic compounds exhibits a wide

range of biological effects, from therapeutic to highly toxic. The toxicity of arsenic compounds is

highly dependent on their chemical form and oxidation state.

In general, trivalent arsenic compounds are considered more toxic than their pentavalent

counterparts. Phenylarsinic acid and its derivatives have been investigated for their effects on

various biological systems. For example, some studies have explored the toxicity of substituted

phenylarsinic acids on microorganisms.[4]
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The mechanism of arsenic toxicity is complex and can involve multiple pathways. One of the

key mechanisms is the interaction of trivalent arsenic species with sulfhydryl groups in proteins,

leading to enzyme inhibition and disruption of cellular processes. Arsenic exposure has also

been shown to impact signaling pathways involved in cell differentiation, such as the Hippo

signaling pathway.[5]

Generalized Toxicity Pathway for Trivalent Organoarsenic Compounds
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Caption: Generalized toxicity pathway for trivalent organoarsenic compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10141767/
https://www.benchchem.com/product/b15481911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15481911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Allyl phenyl arsinic acid is a compound for which there is a notable lack of comprehensive

experimental data. To fully characterize this molecule and assess its potential applications or

hazards, further research is imperative. Key areas for future investigation include:

Development and publication of detailed synthetic protocols.

Experimental determination of its physicochemical properties.

Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its

structure and provide reference data.

In-depth studies on its biological activity, including its effects on specific cellular signaling

pathways.

Thorough toxicological evaluation to determine its safety profile.

Without such fundamental data, any consideration of this compound for applications in

research, drug development, or other fields remains speculative. Researchers are advised to

exercise caution and to rely on experimentally verified data for analogous compounds only as a

preliminary guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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